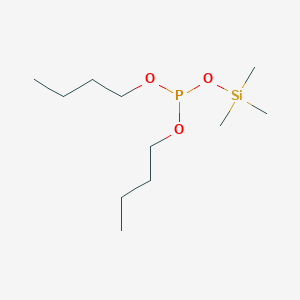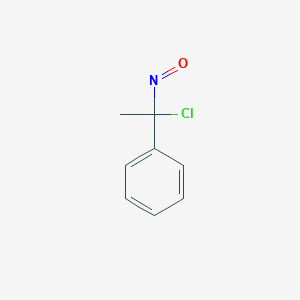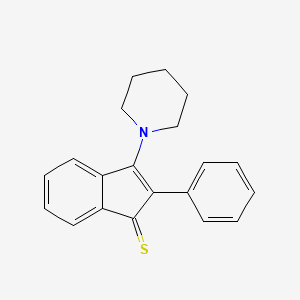
1H-Indene-1-thione, 2-phenyl-3-(1-piperidinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indene-1-thione, 2-phenyl-3-(1-piperidinyl)-: is an organic compound with the molecular formula C20H19NS This compound is characterized by the presence of an indene core, a phenyl group, and a piperidinyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indene-1-thione, 2-phenyl-3-(1-piperidinyl)- typically involves multi-step organic reactions. One common method includes the reaction of 2-phenylindene with piperidine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to optimize the reaction conditions and maximize yield. The use of high-purity reagents and stringent quality control measures are essential to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Indene-1-thione, 2-phenyl-3-(1-piperidinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The phenyl and piperidinyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various halogenating agents and nucleophiles can be used depending on the desired substitution pattern.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1H-Indene-1-thione, 2-phenyl-3-(1-piperidinyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1H-Indene-1-thione, 2-phenyl-3-(1-piperidinyl)- involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. The presence of the thione group allows for potential interactions with metal ions, which can influence the compound’s biological activity. The piperidinyl group may enhance the compound’s ability to cross biological membranes, increasing its efficacy in biological systems.
Vergleich Mit ähnlichen Verbindungen
2-Phenyl-1H-indene-1,3(2H)-dione (Phenindione): This compound shares the indene core and phenyl group but differs in the presence of a dione group instead of a thione and piperidinyl group.
1H-Indene, 2-phenyl-: Similar in structure but lacks the thione and piperidinyl substituents.
Uniqueness: 1H-Indene-1-thione, 2-phenyl-3-(1-piperidinyl)- is unique due to the combination of the thione group and the piperidinyl substituent. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
53215-50-2 |
|---|---|
Molekularformel |
C20H19NS |
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
2-phenyl-3-piperidin-1-ylindene-1-thione |
InChI |
InChI=1S/C20H19NS/c22-20-17-12-6-5-11-16(17)19(21-13-7-2-8-14-21)18(20)15-9-3-1-4-10-15/h1,3-6,9-12H,2,7-8,13-14H2 |
InChI-Schlüssel |
XTZVLMLEOKOHMB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C2=C(C(=S)C3=CC=CC=C32)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



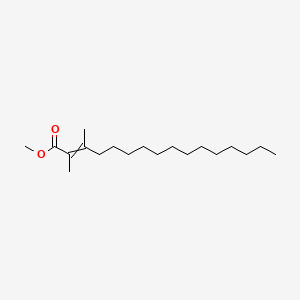
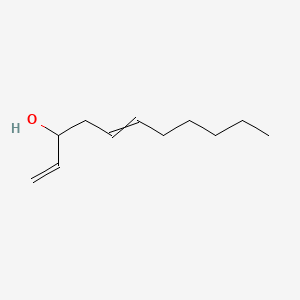
![1,1'-(1,3-Phenylene)bis[(4-phenoxyphenyl)ethane-1,2-dione]](/img/structure/B14636264.png)
![2-Acetamido-3-[3-(acetyloxy)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B14636267.png)
![4-[2-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-4-yl]aniline](/img/structure/B14636281.png)
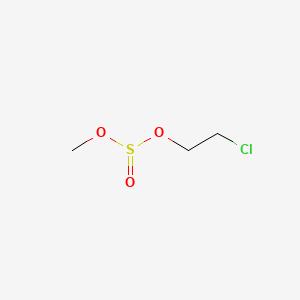
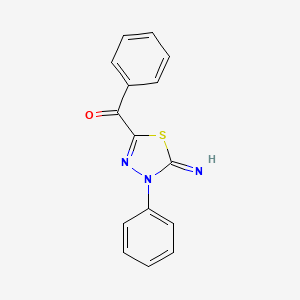
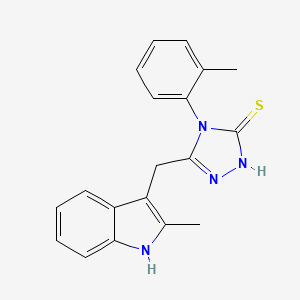
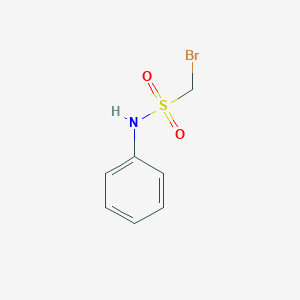
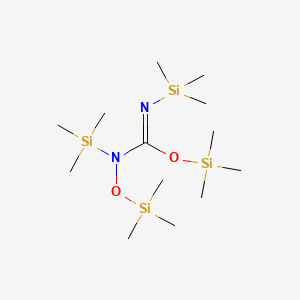
![2,2'-[2-(Chloromethyl)prop-1-ene-1,1-diyl]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)](/img/structure/B14636307.png)
